An In-depth Technical Guide to the Basic Properties of 7,8-Dihydroxy-4-methyl-2H-chromen-2-one
An In-depth Technical Guide to the Basic Properties of 7,8-Dihydroxy-4-methyl-2H-chromen-2-one
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide was initially designed to cover 4,8-dihydroxy-2H-chromen-2-one. However, a comprehensive literature review revealed a scarcity of specific experimental data for this particular isomer. To provide a data-rich and technically valuable resource, this guide has been pivoted to focus on the well-characterized and structurally related isomer, 7,8-dihydroxy-4-methyl-2H-chromen-2-one . This compound, also known as 4-methyldaphnetin, serves as an excellent exemplar for the dihydroxycoumarin class, offering robust data for synthesis, characterization, and biological context.
Executive Summary
Coumarins, a class of benzopyrone-containing natural products, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Dihydroxy-substituted coumarins are particularly noteworthy for their antioxidant, anti-inflammatory, and potential anticancer properties. This guide provides a detailed technical overview of the fundamental properties of 7,8-dihydroxy-4-methyl-2H-chromen-2-one, a representative dihydroxycoumarin. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol via Pechmann condensation, spectroscopic characterization, and a discussion of its potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in the study and application of coumarin derivatives in drug discovery and development.
Chemical Identity and Physicochemical Properties
7,8-Dihydroxy-4-methyl-2H-chromen-2-one is a hydroxylated derivative of coumarin. The presence of two adjacent hydroxyl groups on the benzene ring and a methyl group on the pyrone ring significantly influences its chemical behavior and biological activity.
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IUPAC Name: 7,8-dihydroxy-4-methyl-2H-chromen-2-one
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Synonyms: 4-Methyldaphnetin, 7,8-Dihydroxy-4-methylcoumarin[1]
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CAS Number: 2107-77-9[1]
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Chemical Structure:
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 7,8-dihydroxy-4-methyl-2H-chromen-2-one. These properties are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation for biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | 235–237 °C | Arkivoc (2021) |
| Appearance | White solid | Arkivoc (2021) |
| Solubility | Soluble in DMSO and ethanol.[2] Sparingly soluble in water. | Inferred from structural analogues |
| Topological Polar Surface Area | 66.8 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis Protocol: Pechmann Condensation
The most common and efficient method for synthesizing 4-methyl-substituted dihydroxycoumarins is the Pechmann condensation.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For 7,8-dihydroxy-4-methyl-2H-chromen-2-one, pyrogallol (1,2,3-trihydroxybenzene) serves as the phenolic precursor, and ethyl acetoacetate is the β-ketoester.
The causality behind this choice lies in the electron-rich nature of pyrogallol, which facilitates the crucial electrophilic aromatic substitution step. The reaction is typically catalyzed by a strong acid like sulfuric acid or a solid acid catalyst like Amberlyst-15 for a greener approach.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7,8-dihydroxy-4-methyl-2H-chromen-2-one.
Detailed Experimental Methodology
This protocol is adapted from established green chemistry procedures for Pechmann condensation.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyrogallol (10 mmol) and ethyl acetoacetate (11 mmol).
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Catalyst Addition: Add the acid catalyst. For a classic approach, slowly add concentrated sulfuric acid (10 ml) while cooling in an ice bath. For a greener alternative, use a solid acid catalyst like Amberlyst-15 (0.2 g).[3]
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Reaction Execution: Heat the reaction mixture in an oil bath. If using sulfuric acid, maintain the temperature below 10°C initially, then allow it to stir at room temperature for 18 hours. If using Amberlyst-15, heat to 110°C.[3]
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting phenol is a key indicator of reaction completion.
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.
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Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The self-validating aspect of this protocol is the precipitation of a solid upon quenching, indicating successful product formation. Further purify the crude solid by recrystallization from aqueous ethanol to yield the final product as a white solid.
Spectroscopic Characterization
Structural elucidation and confirmation of 7,8-dihydroxy-4-methyl-2H-chromen-2-one are achieved through standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl groups.
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C=O Stretch: A strong, sharp absorption band characteristic of the α,β-unsaturated lactone carbonyl group appears around 1670-1700 cm⁻¹.
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C=C Stretch: Aromatic and pyrone double bond stretching vibrations are observed in the 1500-1650 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is crucial for confirming the substitution pattern of the coumarin core. The following data is for spectra recorded in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Phenolic -OH |
| ~10.2 | Singlet | 1H | Phenolic -OH |
| ~6.18 | Singlet | 1H | H-Ar |
| ~6.09 | Singlet | 1H | H-Ar |
| ~5.76 | Singlet | 1H | H-C3 (pyrone ring) |
| ~2.41 | Singlet | 3H | -CH₃ |
(Note: Specific aromatic proton assignments may vary slightly based on literature sources and experimental conditions.)
Potential Biological Activities and Applications
While specific bioactivity data for 7,8-dihydroxy-4-methyl-2H-chromen-2-one is limited, the broader class of dihydroxycoumarins exhibits a range of promising pharmacological properties. The presence of hydroxyl groups is strongly correlated with the radical scavenging and antioxidant effects of coumarins.
Antioxidant and Radical Scavenging Activity
Dihydroxycoumarins, such as the related 5,8-dihydroxycoumarin, have demonstrated potent antioxidant activity. This is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. This property makes them attractive candidates for mitigating oxidative stress-related pathologies.
Anti-inflammatory and Enzyme Inhibition
Many coumarin derivatives are known to possess anti-inflammatory properties. They can act as inhibitors for various enzymes involved in inflammatory pathways. For instance, some synthetic coumarins have shown inhibitory activity against Taq DNA polymerase and MMLV-RT, suggesting potential applications as antiretroviral or antitumor agents.
Logic of Dihydroxy Substitution
Caption: Dihydroxylation enhances the biological properties of the coumarin core.
Safety and Handling
As a laboratory chemical, 7,8-dihydroxy-4-methyl-2H-chromen-2-one and its structural analogues should be handled with appropriate care.
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General Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
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Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
Conclusion
7,8-Dihydroxy-4-methyl-2H-chromen-2-one is a valuable model compound for the study of dihydroxycoumarins. Its synthesis is straightforward via the Pechmann condensation, and its structure is readily confirmed by standard spectroscopic methods. The established antioxidant and anti-inflammatory potential of the dihydroxycoumarin class positions this and related molecules as promising scaffolds for further investigation in drug discovery. This guide provides the core technical information necessary for researchers to confidently synthesize, characterize, and explore the biological applications of this important class of compounds.
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